

# Application Notes & Protocols: Detection of Adulteration in Saffron Powder

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## Compound of Interest

Compound Name: SAFFRON POWDER

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## Introduction

Saffron, derived from the dried stigmas of *Crocus sativus* L., is the world's most expensive spice by weight.<sup>[1][2][3]</sup> Its high price makes it a prime target for economically motivated adulteration.<sup>[4]</sup> Adulteration not only diminishes the quality of the spice but can also pose health risks to consumers due to the use of illicit synthetic dyes.<sup>[5][6]</sup> These application notes provide a comprehensive overview of established and emerging analytical protocols for the detection of common adulterants in **saffron powder**, intended for researchers, scientists, and quality control professionals. The methods described range from standardized spectrophotometric analysis to advanced chromatographic and DNA-based techniques.

Common adulterants in **saffron powder** include:

- Botanical adulterants: Parts of the saffron flower (e.g., styles), as well as materials from other plants such as safflower (*Carthamus tinctorius*), marigold (*Calendula officinalis*), turmeric (*Curcuma longa*), and paprika powder.<sup>[4][5][7][8]</sup>
- Synthetic dyes: Artificial colorants like tartrazine, Sudan dyes, and rhodamine B are used to mimic the vibrant color of genuine saffron.<sup>[5][6][9]</sup>
- Fillers: To increase the weight, materials such as glycerin, honey, or ground seeds may be added.<sup>[5][7][8]</sup>

This document outlines the principles, protocols, and expected outcomes for the key analytical methods used to ensure the authenticity and purity of **saffron powder**.

## Spectrophotometric Analysis (ISO 3632)

The International Organization for Standardization (ISO) has established the ISO 3632 standard, which is a widely recognized method for assessing the quality of saffron.[10][11][12] This protocol utilizes UV-Vis spectrophotometry to quantify the three main compounds responsible for saffron's characteristic properties:

- Crocin: Responsible for the color, measured at approximately 440 nm.[12][13]
- Picrocrocin: Contributes to the bitter taste, measured at approximately 257 nm.[12][13]
- Safranal: The primary aroma compound, measured at approximately 330 nm.[12][14]

### 1.1. Experimental Protocol: UV-Vis Spectrophotometry

Objective: To determine the quality grade of **saffron powder** based on its coloring strength, flavor, and aroma.

Materials:

- **Saffron powder** sample
- Distilled or deionized water
- UV-Vis spectrophotometer
- Volumetric flasks
- Analytical balance
- Filter paper

Procedure:

- Sample Preparation: Accurately weigh a specific amount of **saffron powder** (e.g., 50 mg).

- Extraction: Dissolve the **saffron powder** in a known volume of distilled water (e.g., 100 mL) to prepare a stock solution. Ensure the saffron is completely dissolved.
- Filtration: Filter the solution to remove any insoluble particles.
- Dilution: Prepare appropriate dilutions of the filtered extract with distilled water to ensure the absorbance readings are within the linear range of the spectrophotometer.
- Spectrophotometric Measurement:
  - Calibrate the spectrophotometer using distilled water as a blank.
  - Measure the absorbance of the diluted saffron extract at 257 nm (for picrocrocin), 330 nm (for safranal), and 440 nm (for crocin).[\[12\]](#)[\[13\]](#)
- Calculation: Calculate the specific absorbance values ( $E\ 1\% \ 1\text{cm}$ ) for each component using the following formula:  $E\ 1\% \ 1\text{cm} = (A \times V) / (m \times d)$  Where:
  - $A$  = Absorbance reading
  - $V$  = Volume of the extract in mL
  - $m$  = Mass of the saffron sample in g
  - $d$  = Path length of the cuvette in cm (usually 1 cm)

## 1.2. Data Presentation: ISO 3632 Saffron Categories

The calculated specific absorbance values are used to classify saffron into different quality categories as defined by the ISO 3632 standard.

Category	Coloring Strength (E 1% 1cm at 440 nm)	Flavor (E 1% 1cm at 257 nm)	Aroma (E 1% 1cm at 330 nm)
I (Highest Quality)	> 200	> 70	20 - 50
II	170 - 200	55 - 70	20 - 50
III	120 - 170	40 - 55	20 - 50

Note: These values are indicative and may vary slightly based on the specific edition of the ISO 3632 standard.

### 1.3. Workflow for ISO 3632 Analysis



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Caption: Workflow for saffron quality assessment using ISO 3632.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of the key chemical constituents in saffron.[1][2][3][15] It offers higher sensitivity and specificity compared to UV-Vis spectrophotometry and can be used to detect a wider range of adulterants, including synthetic dyes and components from other plants.[1][9]

### 2.1. Experimental Protocol: HPLC for Saffron Analysis

Objective: To identify and quantify the main active compounds (crocins, picrocrocin, and safranal) in **saffron powder** and to detect the presence of adulterants.

Materials:

- **Saffron powder** sample

- HPLC grade methanol, acetonitrile, and water
- Formic acid or phosphoric acid
- Reference standards for crocin, picrocrocin, and safranal
- HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
- Syringe filters (0.22 µm or 0.45 µm)

**Procedure:**

- Sample Preparation:
  - Accurately weigh about 20 mg of **saffron powder**.
  - Extract with a suitable solvent, such as 50% methanol in water.[16]
  - Sonicate the mixture for 15-20 minutes to ensure complete extraction.
  - Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
- HPLC Conditions:
  - Column: C18 reversed-phase column.[16]
  - Mobile Phase: A gradient elution is typically used. For example, a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).[17] The gradient program can be optimized to achieve the best separation.
  - Flow Rate: 1.0 mL/min.[17]
  - Injection Volume: 10-20 µL.[16][17]
  - Column Temperature: 25-30 °C.[16][17]
  - Detection Wavelengths:

- 440 nm for crocins.[\[16\]](#)
- 257 nm for picrocrocin.[\[16\]](#)
- 330 nm for safranal.[\[16\]](#)

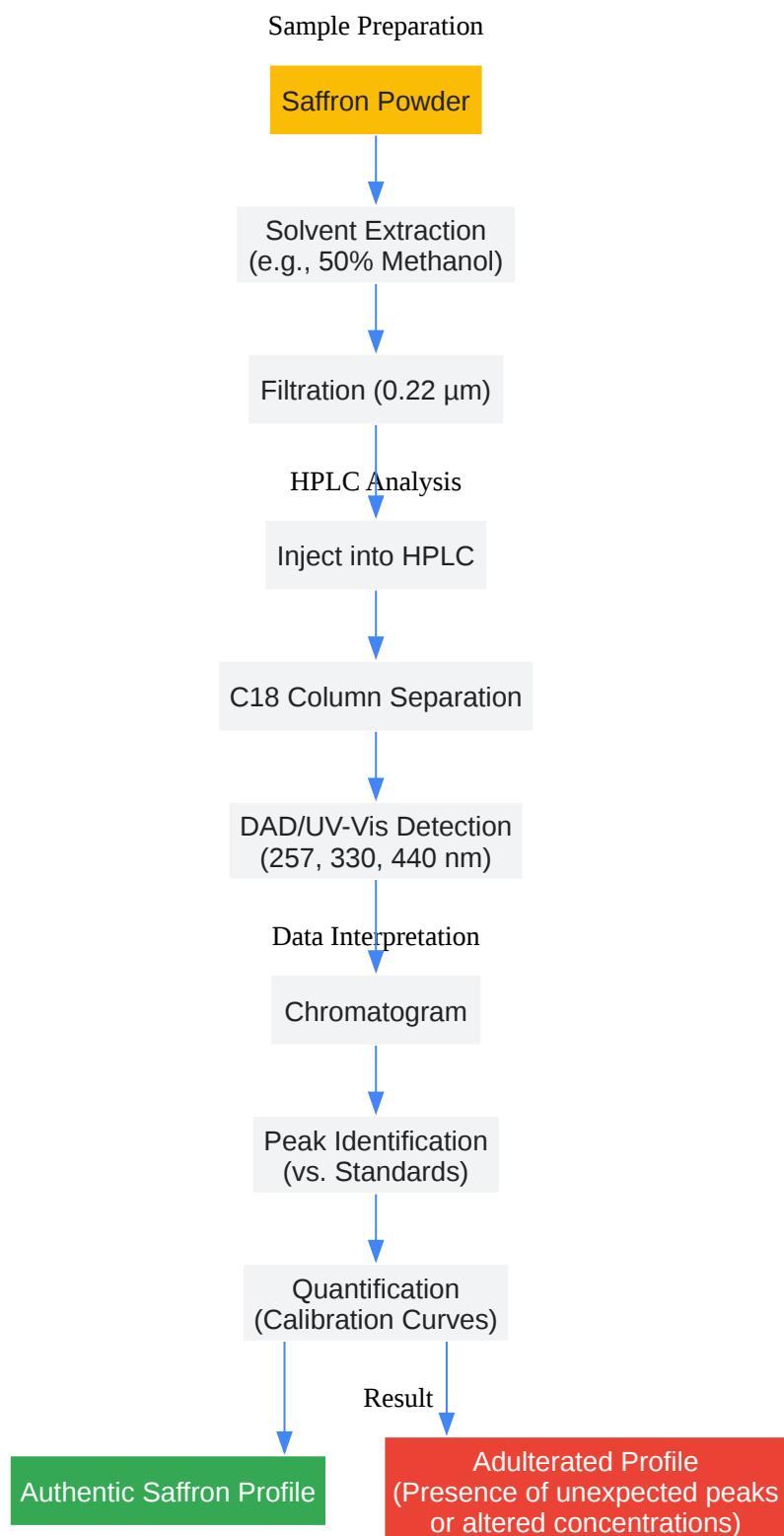
- Data Analysis:
  - Identify the peaks of interest by comparing their retention times with those of the reference standards.
  - Quantify the compounds by creating a calibration curve using the reference standards at different concentrations.

## 2.2. Data Presentation: HPLC Quantitative Analysis

Compound	Typical Retention Time (min)	Limit of Detection (LOD)	Limit of Quantification (LOQ)
Crocin-1	Varies with method	~3-5 µg/mL	~10-15 µg/mL
Picrocrocin	Varies with method	~1-3 µg/mL	~5-10 µg/mL
Safranal	Varies with method	~4-6 µg/mL	~10-20 µg/mL

Note: Retention times, LOD, and LOQ are highly dependent on the specific HPLC method and instrumentation used. The values presented are for illustrative purposes.

## 2.3. Signaling Pathway of Saffron Adulteration Detection via HPLC

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Caption: Logical flow for saffron analysis using HPLC.

# DNA-Based Methods (DNA Barcoding)

For the detection of botanical adulterants, DNA-based methods offer high specificity and can identify the presence of foreign plant materials even in powdered form.[\[1\]](#)[\[2\]](#)[\[15\]](#) DNA barcoding involves sequencing a short, standardized region of the genome to identify the species of origin.[\[18\]](#)

## 3.1. Experimental Protocol: DNA Barcoding

Objective: To identify the plant species present in a **saffron powder** sample.

Materials:

- **Saffron powder** sample
- DNA extraction kit (plant-specific)
- PCR thermocycler
- Primers for DNA barcode regions (e.g., rbcL, matK, trnH-psbA, ITS2)[\[15\]](#)[\[18\]](#)
- Taq DNA polymerase and dNTPs
- Gel electrophoresis equipment
- DNA sequencing service

Procedure:

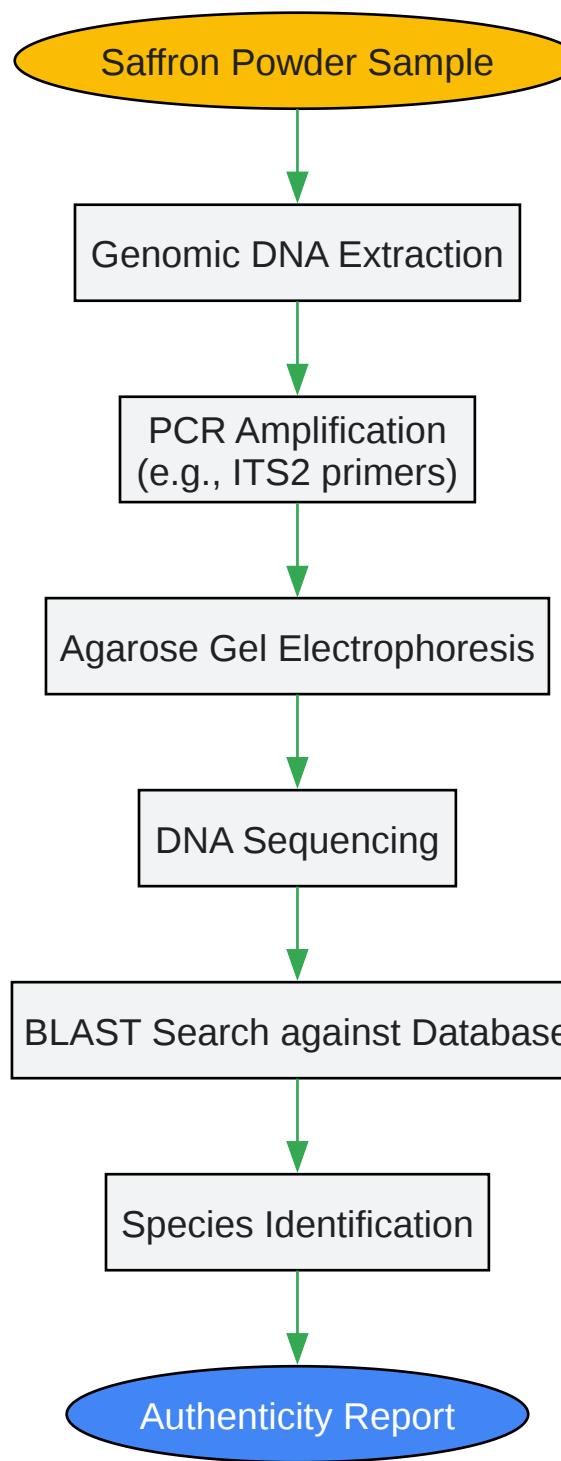
- DNA Extraction: Extract total genomic DNA from the **saffron powder** sample using a plant DNA extraction kit, following the manufacturer's instructions.
- PCR Amplification:
  - Set up a PCR reaction using the extracted DNA as a template.
  - Use primers specific to one or more DNA barcode regions (e.g., ITS2).

- Perform PCR using a standard protocol (e.g., initial denaturation at 94°C, followed by 35 cycles of denaturation, annealing, and extension, and a final extension).
- Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification and check the size of the amplicons.
- DNA Sequencing: Send the purified PCR products for Sanger sequencing.
- Data Analysis:
  - Assemble and edit the DNA sequences.
  - Use the Basic Local Alignment Search Tool (BLAST) to compare the obtained sequences against a reference database (e.g., GenBank) to identify the species.

### 3.2. Data Presentation: DNA Barcoding Results

DNA Barcode Region	Expected Result for Authentic Saffron	Indication of Adulteration
ITS2	Sequence matches <i>Crocus sativus</i>	Presence of sequences from other plant species (e.g., <i>Carthamus tinctorius</i> , <i>Calendula officinalis</i> )
rbcL	Sequence matches <i>Crocus sativus</i>	Presence of sequences from other plant species
matK	Sequence matches <i>Crocus sativus</i>	Presence of sequences from other plant species

### 3.3. Experimental Workflow for DNA Barcoding



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Caption: Workflow for saffron authentication via DNA barcoding.

## Other Relevant Analytical Techniques

While the above methods are the most common, other techniques can also be employed for saffron adulteration detection:

- High-Performance Thin-Layer Chromatography (HPTLC): A simpler and faster chromatographic technique than HPLC, suitable for screening a large number of samples.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[15\]](#)
- Microscopy: Can be used for the initial visual inspection of **saffron powder** to identify foreign materials, though it is less effective for detecting soluble adulterants or very fine powders.[\[5\]](#)
- Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for analyzing the volatile compounds responsible for saffron's aroma, which can help in detecting the addition of synthetic fragrances.[\[10\]](#)
- Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and non-destructive technique that can provide a chemical fingerprint of the sample, which can be compared to that of authentic saffron.[\[19\]](#)[\[20\]](#)

## Conclusion

No single method can detect all possible types of adulteration in **saffron powder**.[\[1\]](#)[\[15\]](#)

Therefore, a combination of orthogonal techniques is recommended for comprehensive quality control. For routine analysis, UV-Vis spectrophotometry according to the ISO 3262 standard provides a good baseline for quality assessment. For more in-depth analysis and to rule out specific adulterants, HPLC is the method of choice. In cases where botanical adulteration is suspected, DNA barcoding is the most definitive method for species identification. By employing these protocols, researchers and industry professionals can ensure the authenticity and quality of saffron products, protecting both consumers and the integrity of the saffron trade.

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